
Nitric acid, plutonium(4+)-237Pu salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, plutonium(4+)-237Pu salt, chemically designated as plutonium(IV) nitrate (Pu(NO₃)₄), is an inorganic compound formed by the reaction of plutonium(IV) oxide with concentrated nitric acid. It exists as dark green crystalline hydrates (e.g., pentahydrate, Pu(NO₃)₄·5H₂O) and is highly soluble in aqueous nitric acid solutions . Key properties include:
- CAS Registry Number: 13823-27-3 (anhydrous), 61204-24-8 (pentahydrate) .
- Chemical Behavior: In nitric acid solutions, each Pu(IV) ion associates with four nitrate ions, contributing significantly to total nitrate concentration. This affects ion exchange distribution coefficients and solution stability .
- Applications: Used in nuclear fuel reprocessing, plutonium purification, and analytical chemistry due to its solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, plutonium(4+)-237Pu salt typically involves the dissolution of plutonium dioxide (PuO₂) in concentrated nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of plutonium dioxide, forming plutonium(IV) nitrate. The reaction can be represented as follows:
PuO2+4HNO3→Pu(NO3)4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where plutonium dioxide is dissolved in nitric acid. The process is carefully monitored to control the temperature and concentration of nitric acid to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Nitric acid, plutonium(4+)-237Pu salt undergoes various chemical reactions, including:
Oxidation and Reduction: Plutonium in this compound can exist in multiple oxidation states, typically ranging from +3 to +6.
Common Reagents and Conditions:
Oxidizing Agents: Cerium(IV) and hydroxyurea are commonly used to oxidize plutonium(IV) to higher oxidation states.
Reducing Agents: Reducing agents like ferrous sulfate can reduce plutonium(IV) to lower oxidation states.
Major Products:
Plutonyl Nitrate: Upon heating, plutonium(IV) nitrate decomposes to form plutonyl nitrate (PuO₂(NO₃)₂).
Double Nitrates: In the presence of alkali metal nitrates, double nitrates such as cesium plutonium nitrate (Cs₂[Pu(NO₃)₆]) can be formed.
Scientific Research Applications
Nuclear Chemistry
Nitric acid, plutonium(4+)-237Pu salt plays a crucial role in nuclear chemistry, particularly in the extraction and purification of plutonium isotopes. The compound is used extensively in radiochemical processes, where its unique properties facilitate the separation of plutonium from other elements in spent nuclear fuel.
Separation Techniques
Recent advancements have highlighted methods for efficiently separating plutonium and neptunium from nitric acid solutions. For instance, an electrolytic reduction method has been developed that allows for the valence adjustment of plutonium and neptunium without the need for traditional reducing agents, thus simplifying the process and reducing waste generation .
Table 1: Separation Methods Using this compound
Method | Description | Advantages |
---|---|---|
Electrolytic Reduction | Uses hydrazine and hydroxylamine nitrate to reduce plutonium and neptunium in nitric acid. | Reduces impurities and simplifies waste management. |
Ion Exchange | Involves passing nitric acid solution through ion exchange resins to selectively adsorb isotopes. | High selectivity for plutonium and neptunium separation. |
Chromatography | Employs chromatographic techniques to separate plutonium from other radionuclides. | High efficiency and yield in isotope recovery. |
Tracer Applications
Plutonium-237, derived from this compound, is utilized as a radioactive tracer in various studies. Its half-life of 45.2 days makes it suitable for monitoring chemical processes involving plutonium extraction and environmental studies related to nuclear waste management . The specific decay characteristics of this isotope allow for precise tracking during radiochemical extractions.
Case Study 1: Efficient Recovery of Plutonium
A study demonstrated the application of this compound in recovering plutonium from irradiated uranium targets using extraction chromatography techniques. The process achieved approximately 90% recovery efficiency of desired isotopes through controlled conditions involving nitric acid concentrations . This method showcases the compound's effectiveness in high-stakes nuclear chemistry applications.
Case Study 2: Environmental Monitoring
Research has utilized plutonium-237 as a tracer to assess environmental contamination from nuclear facilities. The unique gamma radiation emitted during its decay allows for the monitoring of plutonium dispersion in ecosystems affected by nuclear activities. This application underscores the importance of this compound in both recovery processes and environmental safety assessments .
Mechanism of Action
The mechanism of action of nitric acid, plutonium(4+)-237Pu salt primarily involves its redox behavior and complexation properties. Plutonium can exist in multiple oxidation states, and its redox transformations are influenced by the concentration of nitric acid and the presence of coordinating ligands. The interconversion between different oxidation states is a key aspect of its chemical behavior .
Comparison with Similar Compounds
Comparison with Similar Plutonium Compounds
Plutonium(VI) Fluoride (PuF₆)
Property | Pu(NO₃)₄ | PuF₆ |
---|---|---|
Oxidation State | +4 | +6 |
Physical State | Solid (crystalline hydrate) | Volatile gas |
Solubility | Highly soluble in HNO₃ | Reacts with water, low solubility |
Applications | Dissolution, ion exchange | Isotopic separation (e.g., gaseous diffusion) |
Hazards | Internal contamination risk | Inhalation hazard (volatility) |
Key Differences :
- PuF₆’s volatility makes it uniquely hazardous for airborne dispersion, whereas Pu(NO₃)₄ poses risks primarily through solubility-driven internal exposure .
- PuF₆’s +6 oxidation state requires specialized handling to avoid reduction or hydrolysis, unlike the stable +4 state in Pu(NO₃)₄ .
Plutonium(IV) Oxalate (Pu(C₂O₄)₂)
Property | Pu(NO₃)₄ | Pu(C₂O₄)₂ |
---|---|---|
Solubility | Soluble in HNO₃ | Insoluble in acidic solutions |
Thermal Stability | Decomposes to PuO₂ upon heating | Converts to PuO₂ via calcination |
Applications | Reprocessing, analytical prep | Precipitation, purification |
Key Differences :
- Pu(C₂O₄)₂ is used to precipitate plutonium from solutions, whereas Pu(NO₃)₄ facilitates dissolution .
- Oxalate’s insolubility reduces contamination risks but complicates process scalability compared to nitrate .
Plutonium(IV) Fluoride (PuF₄)
Property | Pu(NO₃)₄ | PuF₄ |
---|---|---|
Solubility | Soluble | Low solubility in HNO₃ |
Applications | Solution-phase processing | Metallurgy (Pu metal production) |
Reactivity | Releases NOₓ upon decomposition | Stable at high temperatures |
Key Differences :
- PuF₄’s thermal stability makes it suitable for high-temperature metallurgical processes, unlike Pu(NO₃)₄, which decomposes .
Comparison with Uranium Analogs: Plutonium(IV) Nitrate vs. Uranyl Nitrate
Property | Pu(NO₃)₄ | UO₂(NO₃)₂ |
---|---|---|
Solution Stability | Requires ≥0.5 M HNO₃ to prevent polymerization | Stable at high U concentrations without acid |
Redox Chemistry | Complex (requires Fe²⁺, H₂O₂ for reduction) | Simpler (U(VI) stable in HNO₃) |
Radioactivity | High α-emitter (237Pu: t₁/₂ ≈ 45 days) | Lower specific activity |
Key Findings :
- Pu(NO₃)₄ solutions are less stable than uranyl nitrate, requiring strict acid control to avoid polymerization .
- Redox handling of Pu(NO₃)₄ involves multi-step reductions (e.g., H₂O₂ for Pu(VI)→Pu(IV)), whereas uranium systems are less complex .
Data Tables
Table 1: Nitrate Contribution from Pu(NO₃)₄ in 7 M HNO₃ Solutions
Pu Concentration (g/L) | Additional NO₃⁻ (M) | Total HNO₃ (M) |
---|---|---|
10 | 0.17 | 7.17 |
120 | 2.00 | 9.00 |
Table 2: Redox Potentials of Plutonium Species in HNO₃
HNO₃ (M) | Pu(III)-Pu(IV) | Pu(IV)-Pu(VI) |
---|---|---|
0.10 | 0.952 | 0.925 |
1.00 | 0.914 | 1.054 |
Biological Activity
Nitric acid, plutonium(IV)-237Pu salt is a compound of significant interest due to its biological implications, particularly in the context of radiological safety and toxicology. As a member of the actinide series, plutonium exhibits unique chemical properties that influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its speciation, interactions with biological ligands, and toxicological effects.
Plutonium exists primarily in the +4 oxidation state in nitric acid solutions, which affects its solubility and interaction with biological ligands. The speciation of plutonium can vary significantly based on environmental conditions such as pH and the presence of complexing agents like phosphate and citrate.
- Oxidation States : Under physiological conditions, plutonium predominantly exists as Pu(IV), while other actinides like americium may exist in different oxidation states (Am(III)) .
- Complex Formation : Plutonium has a high affinity for forming complexes with various ligands, including proteins such as transferrin and ferritin, which play crucial roles in its bioavailability and distribution within biological systems .
Biological Interactions
The biological activity of plutonium salts is influenced by their interaction with endogenous ligands. A study demonstrated that when exposed to physiological conditions, the transfer rates of plutonium from a static phase (agarose gel) to a dynamic phase (fluid) were significantly lower than those of americium, indicating a stronger retention of plutonium in tissues .
Table 1: Transfer Rates of Plutonium and Americium
Time (Hours) | Plutonium Transfer (%) | Americium Transfer (%) |
---|---|---|
2 | 12 | 81 |
48 | 1.1 | 2.2 |
This data illustrates that the bioavailability of plutonium is markedly lower than that of americium under similar conditions, suggesting that plutonium may pose a higher risk for accumulation in specific tissues such as the liver and bones .
Toxicological Profile
Plutonium is classified as a radioactive element with potential health risks associated with exposure. The toxicological profile indicates that inhalation or ingestion can lead to severe health effects due to its radiotoxicity.
- Health Effects : Exposure to plutonium can cause lung cancer and other respiratory diseases due to its particulate nature and radiological properties. Studies have shown that particle size significantly affects the biological response; smaller particles tend to be more harmful due to their greater deposition in lung tissues .
- Case Studies : Research involving animal models has demonstrated dose-dependent effects on health outcomes following exposure to plutonium isotopes. For example, studies on dogs exposed to plutonium showed varying degrees of lung damage correlated with exposure levels .
Chelation and Decorporation Strategies
Given the potential health risks associated with plutonium exposure, effective decorporation strategies are essential. Chelating agents such as diethylenetriaminepentaacetic acid (DTPA) have been investigated for their efficacy in mobilizing actinides from biological tissues.
Q & A
Basic Research Questions
Q. How should nitric acid solutions containing plutonium(4+)-237Pu salt be prepared to ensure stability in experimental systems?
- Methodology : Use 7 M nitric acid as a baseline, maintaining constant acid concentration to stabilize Pu(IV) nitrate complexes. Supplement nitrate ions (NO₃⁻) to account for stoichiometric binding (4 NO₃⁻ per Pu⁴+), even if unverified experimentally, to prevent unintended polymerization or precipitation . For dissolution, incremental acid addition is critical to avoid rapid off-gassing and plutonium polymerization, which reduces dissolution efficiency .
Q. What standardized analytical methods are recommended for quantifying plutonium concentrations in nitric acid matrices?
- Methodology : Employ alpha spectrometry after anion exchange separation and electrodeposition. Key steps include:
- Coprecipitation : Use Fe(OH)₃ to concentrate Pu from aqueous solutions.
- Anion Exchange : Separate Pu(IV) nitrate complexes on resin columns using 7–8 M HNO₃ eluents.
- Electrodeposition : Deposit Pu onto stainless steel plates for alpha pulse-height analysis . Calibrate with ²⁴²Pu tracers to account for recovery losses .
Q. How does nitric acid concentration influence the solubility and speciation of plutonium(4+) salts?
- Methodology : Conduct solubility experiments across HNO₃ concentrations (e.g., 1–10 M) while monitoring Pu(IV) hydrolysis and polymer formation. At >3 M HNO₃, Pu(IV) remains as soluble nitrate complexes (e.g., Pu(NO₃)₄), but below 2 M, hydrolysis dominates, forming colloidal Pu(OH)₄ precipitates . Use UV-Vis spectrophotometry to track speciation changes via molar extinction coefficients (e.g., Pu⁴+ at 830 nm) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for Pu(IV) salts in nitric acid be resolved?
- Methodology : Analyze variables such as:
- pH/acid strength : Solubility decreases at pH >1 due to hydrolysis .
- Counterion effects : Oxalate or sulfate ions reduce solubility via complexation (e.g., Pu(C₂O₄)₂·6H₂O precipitates in HNO₃/oxalic acid systems) .
- Temperature : Elevated temperatures (>50°C) increase dissolution rates but risk polymer formation .
- Data reconciliation : Use oversaturation experiments (e.g., adding Pu⁴+ to simulated groundwater at pH 6–8.5) to compare solubility trends with thermodynamic models .
Q. What strategies mitigate plutonium(IV) polymerization during nitric acid dissolution?
- Methodology :
- Acid control : Maintain HNO₃ >3 M to suppress hydrolysis. Below this threshold, add complexing agents (e.g., DHU, dihydroxyurea) to reduce Pu(IV) to Pu(III), which resists polymerization .
- Temperature modulation : Limit dissolution to <50°C to avoid accelerating polymerization kinetics .
- Uranyl nitrate addition : Introduce UO₂²+ as a competing ion to inhibit Pu(IV) colloid formation .
Q. How can advanced separation techniques improve uranium/plutonium partitioning in nitric acid systems?
- Methodology :
- DHU-based stripping : Use 0.1 M dihydroxyurea in 0.36 M HNO₃ to selectively reduce Pu(IV) to Pu(III) in 30% tributyl phosphate/kerosene, achieving U/Pu separation factors >10⁴ .
- Redox process optimization : Oxidize Pu to Pu(VI) with NaBiO₃ or K₂Cr₂O₇, then extract U(VI) and Pu(VI) into organic phases (e.g., TBP) while leaving fission products in the aqueous phase .
- Alternative solvents : Test ionic liquids (e.g., [C₄mim][NTf₂]) for enhanced Pu(IV) selectivity over U(VI) .
Q. Key Challenges and Recommendations
- Polymerization : Monitor absorption spectra at 470 nm (characteristic of Pu polymers) during dissolution .
- Analytical precision : Use ²⁴²Pu tracers to correct for losses during anion exchange (recovery rates typically 80–90%) .
- Standardization : Adhere to ISO 21483 for solubility testing in mixed oxide fuels, ensuring reproducibility .
Properties
CAS No. |
54419-92-0 |
---|---|
Molecular Formula |
N4O12Pu-4 |
Molecular Weight |
485.07 g/mol |
IUPAC Name |
plutonium-237;tetranitrate |
InChI |
InChI=1S/4NO3.Pu/c4*2-1(3)4;/q4*-1;/i;;;;1-7 |
InChI Key |
QOVWFTNSPFMMMO-REDDSCNBSA-N |
Isomeric SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[237Pu] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.